physicochemical properties of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde
physicochemical properties of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Publication Date: February 15, 2026
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a member of the aryl-thiophene family, this compound serves as a critical building block for the synthesis of novel therapeutic agents and functional organic materials.[1][2] This document details its structural characteristics, spectroscopic profile, synthetic methodologies, and potential applications, offering valuable insights for researchers, chemists, and professionals in drug development. The narrative emphasizes the causal relationships between the compound's properties and its functional roles, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Aryl-Thiophene Scaffolds
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs.[3][4] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties such as solubility and metabolism while maintaining or enhancing biological activity.[5] The incorporation of a fluorinated phenyl group at the 5-position and a reactive carbaldehyde at the 2-position of the thiophene ring creates a versatile synthetic intermediate.
The aldehyde group serves as a synthetic handle for a wide array of chemical transformations, while the 3-fluorophenyl moiety can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making 5-(3-Fluorophenyl)thiophene-2-carbaldehyde a compound of considerable scientific interest.
Molecular Structure
The structural representation of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde is fundamental to understanding its chemical behavior.
Figure 2: General workflow for Suzuki-Miyaura synthesis.
Step-by-Step Experimental Protocol
The following is a representative protocol for the synthesis of an aryl-thiophene carbaldehyde, which can be adapted for the target molecule.
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Reaction Setup: To a round-bottom flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).
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Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
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Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux (typically 80-100 °C) for several hours (e.g., 12-24 h).
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Applications and Scientific Relevance
The unique combination of a thiophene core, a reactive aldehyde, and a fluorophenyl group makes this compound a valuable precursor in several fields.
Medicinal Chemistry
Thiophene derivatives exhibit a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. [2][5][6]* Enzyme Inhibition: The scaffold can be elaborated to design inhibitors of key enzymes in disease pathways.
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Antimicrobial Agents: Aryl-thiophenes have shown promise as antibacterial agents, with some derivatives exhibiting significant activity against pathogens like Pseudomonas aeruginosa. [6]* Anticancer Research: Chalcones derived from aryl-thiophene carbaldehydes have been investigated for their antiproliferative activity against various cancer cell lines. [7]
Materials Science
The rigid, planar structure and electronic properties of aryl-thiophenes make them suitable for applications in organic electronics.
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Organic Electronics: Derivatives are explored for use in organic field-effect transistors (OFETs) due to their semiconducting properties. [1]* Covalent Organic Frameworks (COFs): The aldehyde functionality allows it to be used as a building block (a "strut") in the construction of porous COFs, which have applications in gas storage, separation, and catalysis. [1]
Safety and Handling
While specific toxicology data for 5-(3-Fluorophenyl)thiophene-2-carbaldehyde is not available, data from structurally similar compounds should be used to guide handling procedures.
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Hazard Classification: Based on related compounds, it is expected to be classified as harmful if swallowed and an eye irritant. [8]* GHS Pictogram: GHS07 (Exclamation mark) is appropriate. [8]* Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Conclusion
5-(3-Fluorophenyl)thiophene-2-carbaldehyde is a well-defined chemical entity with significant potential as a synthetic intermediate. Its physicochemical properties—governed by the interplay between the aromatic thiophene ring, the electron-withdrawing aldehyde, and the fluorinated phenyl group—make it a valuable tool for chemists. A thorough understanding of its structure, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in the rational design of novel pharmaceuticals and advanced organic materials. Continued research into this and related scaffolds is poised to yield further innovations in science and technology.
References
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PubChemLite. 5-(3-fluorophenyl)thiophene-2-carbaldehyde (C11H7FOS). Available at: [Link]
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Khan, K. M., et al. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]
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Reddy, T. R., et al. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]
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PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Available at: [Link]
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ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Available at: [Link]
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Wikipedia. Thiophene-2-carboxaldehyde. Available at: [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Api, A. M., et al. (2024, February 19). RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. Food and Chemical Toxicology. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Research Publication and Reviews. Available at: [Link]
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NIST. 5-Methyl-2-thiophenecarboxaldehyde. Available at: [Link]
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Organic Syntheses Procedure. 2-thenaldehyde. Available at: [Link]
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Al-Warhi, T., et al. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Egyptian Journal of Chemistry. Available at: [Link]
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Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]
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The Good Scents Company. bread thiophene. Available at: [Link]
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PubChem. 2-Thiophenecarboxaldehyde. Available at: [Link]
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SpectraBase. 5-Phenylthiophene-2-carbaldehyde. Available at: [Link]
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SpectraBase. Thiophene-2,5-dicarbaldehyde. Available at: [Link]
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NIST. 2-Thiophenecarboxaldehyde. Available at: [Link]
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